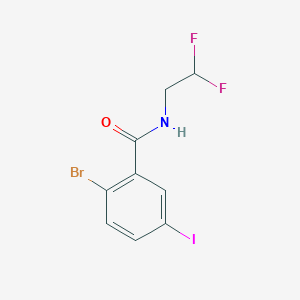

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide

Description

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide (CAS: 1881847-22-8) is a halogenated benzamide derivative with the molecular formula C₉H₇BrF₂INO and a molecular weight of 408.97 g/mol . Its structure features a benzamide core substituted with bromine (C-2) and iodine (C-5), along with a 2,2-difluoroethyl group attached to the amide nitrogen.

Properties

IUPAC Name |

2-bromo-N-(2,2-difluoroethyl)-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2INO/c10-7-2-1-5(13)3-6(7)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMPFXSSFDTHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NCC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide typically involves the following steps:

Amidation: The formation of the amide bond with 2,2-difluoroethylamine.

A common synthetic route involves the bromination of 5-iodobenzamide followed by the reaction with 2,2-difluoroethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and iodination processes, followed by amidation reactions. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Biological Studies: It can be used in studies to understand the interaction of halogenated compounds with biological systems.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide involves its interaction with specific molecular targets. The presence of bromine, fluorine, and iodine atoms allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

5-Bromo-2-iodobenzamide (B083)

- Molecular Formula: C₇H₅BrINO

- Key Differences : Lacks the 2,2-difluoroethyl group and has bromine and iodine at positions 5 and 2, respectively, on the benzene ring.

3-Bromo-5-iodobenzamide (B568)

- Molecular Formula: C₇H₅BrINO

- Key Differences : Bromine and iodine are positioned at C-3 and C-5, respectively. The absence of fluorinated alkyl chains may decrease lipophilicity, affecting membrane permeability in biological systems .

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

- Molecular Formula: C₁₄H₁₁BrFNO₂

- Key Differences: Replaces iodine with fluorine at C-2 and introduces a methoxyphenyl group on the amide nitrogen.

Benzoxazolyl Benzamide Derivatives

2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide

- Molecular Formula : C₂₀H₁₁Cl₂IN₂O₂

- Key Differences : Incorporates a benzoxazole ring system, increasing molecular complexity and weight (509.12 g/mol ). The dual chlorine substituents may enhance electrophilicity but reduce solubility in aqueous media .

N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

- Molecular Formula : C₂₀H₁₂FIN₂O₂

- Key Differences: Features a fluorophenyl-benzoxazole moiety, which could improve metabolic stability compared to non-heterocyclic analogs. The iodine at C-3 instead of C-5 may influence π-stacking interactions in biological targets .

Fluorinated Benzamide Derivatives

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Molecular Formula: C₁₆H₁₀BrClF₅NO₂

- Key Differences: Contains a trifluoropropyloxy group and multiple halogens.

2-Bromo-1,3-difluoro-5-iodobenzene

Physical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Notable Functional Groups |

|---|---|---|---|

| Target Compound | 408.97 | Br (C-2), I (C-5) | 2,2-Difluoroethylamide |

| 5-Bromo-2-iodobenzamide (B083) | 326.97 | Br (C-5), I (C-2) | Primary amide |

| 2-Chloro-N-[...]-5-iodobenzamide | 509.12 | Cl (C-2), I (C-5) | Benzoxazole, chlorophenyl |

The target compound’s higher molecular weight and fluorinated alkyl chain suggest greater lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs (e.g., B083: logP ~2.8) .

Biological Activity

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide typically involves the introduction of bromo and iodo substituents on the benzamide structure. The difluoroethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

General Reaction Scheme

- Starting Materials : 5-iodobenzoyl chloride, 2,2-difluoroethylamine.

- Reagents : Base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).

- Procedure : The benzoyl chloride is reacted with the amine under reflux conditions to yield the desired benzamide.

Biological Activity

The biological activity of 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide has been investigated in several studies, focusing primarily on its effects on various biological pathways.

The compound is believed to interact with specific receptors in biological systems, including:

- Dopamine Receptors : Compounds with similar structures have shown significant binding affinity for dopamine D2 receptors, which are crucial in neurological functions and therapeutic targets for conditions like schizophrenia and Parkinson's disease .

- Serotonin Receptors : It may also exhibit activity against serotonin receptors, contributing to its potential as an antiemetic agent .

Structure-Activity Relationships (SAR)

The introduction of halogen atoms (bromo and iodo) and a difluoroethyl group significantly alters the pharmacological profile of benzamides. Studies suggest that:

- Bromine and Iodine Substituents : Enhance receptor binding affinity and selectivity .

- Difluoroethyl Group : Increases lipophilicity, potentially improving cell membrane permeability and bioavailability.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the pharmacological implications of compounds similar to 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide:

- Antiemetic Properties : A study demonstrated that compounds with similar structures effectively reduced nausea in animal models by antagonizing serotonin receptors .

- Dopaminergic Activity : Research indicated that modifications in the benzamide structure led to enhanced activity at dopamine receptors, suggesting potential applications in treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.